
Carbamic acid, (4-ethoxy-2-iodophenyl)-, 1,1-dimethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (4-ethoxy-2-iodophenyl)-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C13H18INO3. It is known for its unique structure, which includes an ethoxy group, an iodine atom, and a tert-butyl ester group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (4-ethoxy-2-iodophenyl)-, 1,1-dimethylethyl ester typically involves the reaction of 4-ethoxy-2-iodophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (4-ethoxy-2-iodophenyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles like amines or thiols are used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Iodate derivatives.
Reduction: Corresponding alcohols.
Substitution: Substituted phenyl carbamates.
Applications De Recherche Scientifique
Carbamic acid, (4-ethoxy-2-iodophenyl)-, 1,1-dimethylethyl ester is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In the study of enzyme inhibition and protein modification.
Medicine: Potential use in drug development due to its unique structure and reactivity.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of carbamic acid, (4-ethoxy-2-iodophenyl)-, 1,1-dimethylethyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. The ethoxy and iodine groups play a crucial role in its reactivity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic acid, (4-ethoxyphenyl)-, 1,1-dimethylethyl ester: Lacks the iodine atom, resulting in different reactivity.
Carbamic acid, (4-iodophenyl)-, 1,1-dimethylethyl ester: Lacks the ethoxy group, affecting its solubility and reactivity.
Carbamic acid, (4-ethoxy-2-chlorophenyl)-, 1,1-dimethylethyl ester: Contains a chlorine atom instead of iodine, leading to different chemical properties.
Uniqueness
Carbamic acid, (4-ethoxy-2-iodophenyl)-, 1,1-dimethylethyl ester is unique due to the presence of both ethoxy and iodine groups, which confer distinct reactivity and specificity in chemical reactions. This makes it a valuable compound in various scientific research applications.
Propriétés
Numéro CAS |
835873-11-5 |
|---|---|
Formule moléculaire |
C13H18INO3 |
Poids moléculaire |
363.19 g/mol |
Nom IUPAC |
tert-butyl N-(4-ethoxy-2-iodophenyl)carbamate |
InChI |
InChI=1S/C13H18INO3/c1-5-17-9-6-7-11(10(14)8-9)15-12(16)18-13(2,3)4/h6-8H,5H2,1-4H3,(H,15,16) |
Clé InChI |
NQHWQUCAWTWKAX-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{3-Methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B12536248.png)

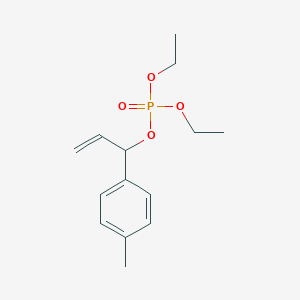
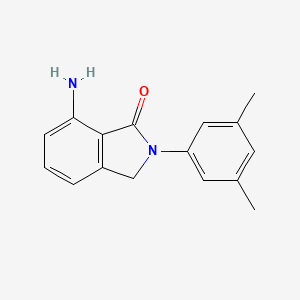
![2-[(2-Phenylpropan-2-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B12536271.png)

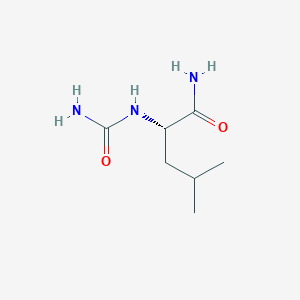
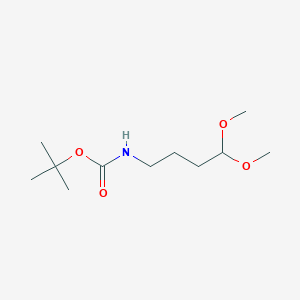
![N-[1-(Hydroxymethyl)cyclopropyl]ethanethioamide](/img/structure/B12536283.png)
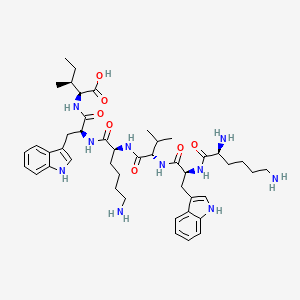
![3-[2-(Methoxymethyl)phenyl]prop-2-enoic acid](/img/structure/B12536303.png)


![Benzonitrile, 4-[(1-azulenylmethylene)amino]-](/img/structure/B12536319.png)
